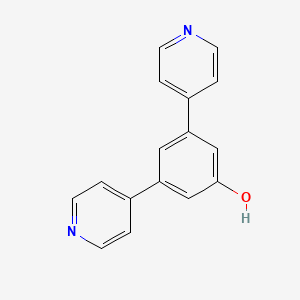
3,5-Di(pyridin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Di(pyridin-4-yl)phenol is an organic compound that features a phenol group substituted with two pyridin-4-yl groups at the 3 and 5 positions. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(pyridin-4-yl)phenol typically involves the reaction of 3,5-dibromophenol with pyridine-4-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol, and the mixture is heated to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,5-Di(pyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-di(piperidin-4-yl)phenol.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3,5-Di(pyridin-4-yl)phenol has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.
作用机制
The mechanism of action of 3,5-Di(pyridin-4-yl)phenol involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the phenol group. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its biological activity .
相似化合物的比较
Similar Compounds
N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine substituents.
3,5-Di(pyridin-2-yl)phenol: A compound with pyridine groups at different positions.
3,5-Di(pyridin-3-yl)phenol: Another positional isomer with pyridine groups at the 3 and 5 positions.
Uniqueness
3,5-Di(pyridin-4-yl)phenol is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and potential biological activities. The position of the pyridine groups influences the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
3,5-dipyridin-4-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-10-14(12-1-5-17-6-2-12)9-15(11-16)13-3-7-18-8-4-13/h1-11,19H |
InChI 键 |
ALODHLBOHCOHIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


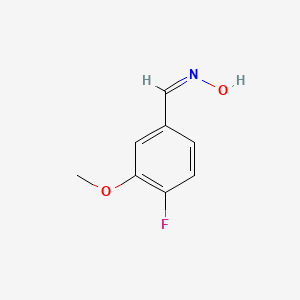

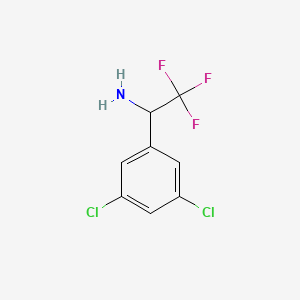
amine](/img/structure/B11759356.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)
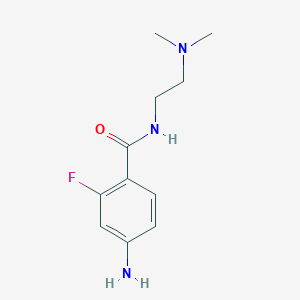
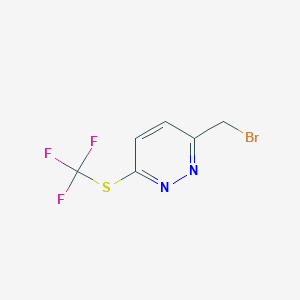
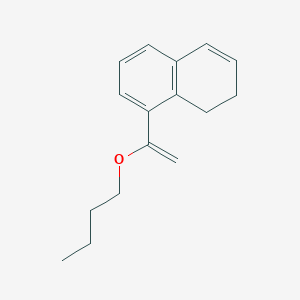

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
